Fmoc-d-homoarg(et)2-oh hydrochloride salt
描述
Significance in the Evolution of Modified Amino Acid Research
The development and application of compounds like Fmoc-D-homoarginine(diethyl)2-OH hydrochloride salt are indicative of a larger trend in peptide and protein science: the move beyond the 20 canonical proteinogenic amino acids. nih.govpressbooks.pub Research into modified amino acids has exploded, driven by the need to create peptides and proteins with novel functions, enhanced stability, and specific therapeutic properties. nih.gov These modifications can range from simple changes like methylation or acetylation to the incorporation of entirely non-natural amino acids. acs.org
The use of D-amino acids is a significant area within this evolution. Incorporating D-amino acids can alter the secondary and tertiary structure of a peptide, leading to unique biological activities that may not be present in their L-amino acid counterparts. nih.gov This strategy has been employed to develop peptide-based therapeutics that are less susceptible to proteolytic degradation. wikipedia.orgnih.gov
Furthermore, the modification of amino acid side chains, as seen in homoarginine and its derivatives, is a powerful tool. Replacing naturally occurring amino acids like arginine with analogs such as homoarginine allows researchers to probe the structural and functional requirements of proteins and enzymes. sigmaaldrich.com For example, substituting arginine with homoarginine can render proteins resistant to cleavage by the enzyme trypsin, which is useful for studying protein structure. sigmaaldrich.com The diethyl groups on the homoarginine side chain represent a further level of modification, allowing for fine-tuning of properties like binding affinity and bioactivity. chemimpex.com This highlights a key direction in modified amino acid research: the rational design of amino acid building blocks to achieve specific, desired outcomes in the final peptide product.
Overview of Academic Research Trajectories for Homoarginine Analogs
Academic research involving homoarginine and its analogs has followed several distinct, yet interconnected, paths. A primary trajectory involves their use as tools to understand fundamental biological processes. L-homoarginine, a naturally occurring non-proteinogenic amino acid, is structurally similar to L-arginine and can act as a substrate for nitric oxide synthase (NOS), an enzyme crucial for vascular function. wikipedia.orgahajournals.org Consequently, studies have investigated the relationship between homoarginine levels and cardiovascular health. ahajournals.orgnih.gov Research has also explored its biosynthesis, primarily from lysine (B10760008), involving enzymes like arginine:glycine amidinotransferase (AGAT). ahajournals.orgnih.govresearchgate.net
Another significant research area is the incorporation of homoarginine and its analogs into peptides to modify their properties. Studies have shown that replacing arginine with homoarginine can elucidate the function of active sites in proteins and enzymes. sigmaaldrich.com The site-specific incorporation of analogs like L-homoarginine into proteins has been achieved using in vitro translation systems, providing a method to study the effects of post-translational modifications without the heterogeneity of other modifications. nih.gov
The development of peptide-based therapeutics represents a major translational research trajectory. Homoarginine analogs, particularly D-isomers with side-chain modifications like Fmoc-D-homoarginine(diethyl)2-OH, are integral to this work. chemimpex.comiris-biotech.de Research has focused on creating peptides with improved stability and specific receptor interactions. For example, the inclusion of a dialkyl-D-homoarginine at a specific position in a gonadotropin-releasing hormone (GnRH) analog resulted in a superagonist with potent effects on hormone release. iris-biotech.de This demonstrates the utility of homoarginine analogs in drug discovery, where they contribute to the synthesis of molecules with enhanced therapeutic profiles. chemimpex.com
| Research Area | Key Finding | Significance | Source |
|---|---|---|---|
| Physiological Role | L-homoarginine is a substrate for nitric oxide synthase (NOS) and is associated with endothelial function. | Provides insight into cardiovascular regulation and potential therapeutic targets. | wikipedia.orgahajournals.orghmdb.ca |
| Protein Engineering | Substitution of arginine with homoarginine can render proteins resistant to proteolysis by trypsin. | Aids in the study of protein structure and function. | sigmaaldrich.com |
| Biosynthesis | L-homoarginine can be synthesized from lysine via the enzyme arginine:glycine amidinotransferase (AGAT). | Elucidates the metabolic pathways of non-proteinogenic amino acids. | ahajournals.orgnih.govresearchgate.net |
| Drug Development | Incorporation of dialkyl-D-homoarginine into GnRH analogs created a potent superagonist. | Demonstrates the utility of homoarginine analogs in designing peptide therapeutics with enhanced activity. | iris-biotech.de |
| Site-Specific Incorporation | L-homoarginine can be successfully incorporated into proteins using an in vitro translation system. | Enables the study of specific post-translational modifications and their functional roles. | nih.gov |
Structure
3D Structure of Parent
属性
IUPAC Name |
(2R)-6-[[amino(diethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4.ClH/c1-3-30(4-2)25(27)28-16-10-9-15-23(24(31)32)29-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H2,27,28)(H,29,33)(H,31,32);1H/t23-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAVQARPJIKECF-GNAFDRTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Derivatization of Fmoc D Homoarginine Diethyl 2 Oh Hydrochloride Salt
Strategies for the Stereoselective Preparation of Fmoc-Protected D-Homoarginine Derivatives
The synthesis of Fmoc-D-homoarginine derivatives with high stereochemical purity is paramount for their successful application in peptide synthesis. The primary route for preparing these compounds involves the modification of the side chain of a precursor amino acid, typically D-lysine, thereby preserving the stereochemistry at the alpha-carbon.
A prevalent strategy involves the guanidinylation of the ε-amino group of a protected D-lysine derivative. This can be accomplished either before incorporation into a peptide sequence or, more strategically, on-resin after the lysine (B10760008) residue has been added to the growing peptide chain. For instance, a method for preparing Ganirelix involves the on-resin modification of a D-lysine residue, which is initially protected with an orthogonal protecting group like allyloxycarbonyl (Alloc) or monomethoxytrityl (Mmt). google.comgoogle.comgoogleapis.com Once the Alloc or Mmt group is selectively removed, the free ε-amino group of the D-lysine side chain is then reacted with a guanidinylating agent, such as N,N'-diethylcarbodiimide, to form the desired N',N''-diethyl-D-homoarginine side chain. google.com This approach is advantageous as it utilizes readily available Fmoc-D-Lys derivatives and introduces the more complex homoarginine side chain at a later stage.
Alternatively, Fmoc-D-homoarginine derivatives can be prepared in solution phase prior to their use in solid-phase peptide synthesis (SPPS). This often involves the guanidinylation of the side chain of Boc-protected D-lysine, followed by the protection of the alpha-amino group with the Fmoc moiety. nih.gov The choice of protecting groups for the guanidino function is critical to prevent side reactions during peptide synthesis.
The stereoselective preparation of amino acid derivatives, in general, can be achieved through methods such as asymmetric hydrogenation followed by hydrolysis and subsequent Fmoc protection. google.comnih.gov While not specifically detailed for Fmoc-D-homoarginine(diethyl)2-OH in the retrieved results, these general principles of asymmetric synthesis are foundational to obtaining enantiomerically pure starting materials. google.compeptide.comorganic-chemistry.org
| Strategy | Description | Key Reagents | Advantages | References |
|---|---|---|---|---|
| On-Resin Guanidinylation | Modification of a resin-bound D-lysine precursor to form the D-homoarginine side chain. | Fmoc-D-Lys(Alloc)-OH, Fmoc-D-Lys(Mmt)-OH, N,N'-diethylcarbodiimide | Utilizes common starting materials; avoids handling of complex amino acid derivatives. | google.comgoogle.comgoogleapis.com |
| Solution-Phase Synthesis | Preparation of the Fmoc-D-homoarginine derivative before SPPS. | Boc-D-Lys-OH, guanidinylating agents, Fmoc-OSu | Allows for full characterization of the building block before synthesis. | nih.gov |
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
The successful incorporation of Fmoc-D-homoarginine(diethyl)2-OH into a growing peptide chain relies on the principles of SPPS, with particular attention to the role of the Fmoc group, coupling conditions, and prevention of racemization.
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function of amino acids. youtube.com Its use is central to one of the most common strategies in SPPS, which relies on an orthogonal protection scheme. googleapis.com In this scheme, the temporary Fmoc group on the N-terminus is removed under mild basic conditions (typically with piperidine (B6355638) in DMF), while the permanent protecting groups on the amino acid side chains and the linker to the solid support are acid-labile. googleapis.com This orthogonality ensures that the side chains remain protected throughout the synthesis and are only removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). googleapis.com
The formation of the peptide bond between the carboxylic acid of the incoming Fmoc-D-homoarginine(diethyl)2-OH and the free amine of the resin-bound peptide requires an activating agent. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). peptide.comresearchgate.net Other effective coupling reagents include phosphonium (B103445) salts like PyBOP and uronium salts like HBTU and HATU. nih.govmerckmillipore.com
Due to the steric bulk of the protected homoarginine side chain, a double coupling strategy is often employed to ensure the reaction goes to completion. researchgate.net This involves repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents. The efficiency of the coupling reaction can be monitored using qualitative tests like the ninhydrin (B49086) (Kaiser) test, which detects free primary amines on the resin.
| Coupling Reagent | Additive | Characteristics | References |
|---|---|---|---|
| DIC (N,N'-diisopropylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | Standard, cost-effective, helps suppress racemization. | peptide.com |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HOBt | Highly efficient, fast reaction times. | nih.govmerckmillipore.com |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HOAt (1-Hydroxy-7-azabenzotriazole) | Very effective for hindered couplings and helps reduce racemization. | peptide.comnih.gov |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | Effective for difficult couplings. | researchgate.net |
Racemization, or the loss of stereochemical integrity at the α-carbon, is a potential side reaction during the activation and coupling steps of peptide synthesis. peptide.comslideshare.net This occurs through the formation of a 5(4H)-oxazolone intermediate or by direct enolization, both of which are base-catalyzed processes. mdpi.com The extent of racemization is influenced by several factors including the nature of the amino acid, the coupling method, the type and amount of base used, and the solvent. nih.govslideshare.net
Liquid-Phase Synthesis Approaches for Specialized Applications
While SPPS is the dominant method for peptide synthesis, liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers advantages for the large-scale production of shorter peptides. google.comgoogle.com In LPPS, the peptide is synthesized in a homogenous solution, and purification is performed after each step or after the coupling of several fragments. google.com
LPPS can employ Fmoc-based protection strategies, similar to SPPS. google.comgoogle.com A continuous liquid-phase synthetic method has been reported using Fmoc-protected amino acids and a substituted carbodiimide (B86325) as the coupling agent. google.com This approach could be applied to the synthesis of peptides containing Fmoc-D-homoarginine(diethyl)2-OH, particularly for industrial-scale manufacturing where the cost of reagents and the ability to purify intermediates are significant considerations.
Post-Synthetic Modification and Derivatization Strategies of Incorporated Homoarginine Moieties
The modification of amino acid side chains after their incorporation into a peptide sequence, known as post-synthetic modification, is a powerful tool for introducing novel functionalities. As discussed in section 2.1, one of the most relevant post-synthetic modifications in the context of this compound is the on-resin guanidinylation of a lysine side chain to generate a homoarginine residue. google.comnih.gov This strategy allows for the creation of homoarginine-containing peptides from lysine precursors. nih.govnih.gov
The diethylguanidino group of an incorporated homoarginine residue itself can potentially be further derivatized, although specific examples for this group are not prevalent in the literature. However, general strategies for peptide derivatization could be adapted. For instance, chemical derivatization of peptide carboxyl groups using activating agents like EDC and an amine-containing reagent can be performed to alter the charge state of a peptide. nih.gov Similar principles could be explored for the modification of the guanidino group, provided that suitable reaction conditions are developed that are compatible with the rest of the peptide. The guanidinium (B1211019) group of arginine has been shown to be susceptible to modification during certain reactions, such as the copper-catalyzed azide-alkyne cycloaddition, highlighting the need for careful selection of reaction conditions. rsc.org The derivatization of lysine's ε-amino group with reagents like 2,4,6-triphenylpyrylium (B3243816) salt to introduce a fixed positive charge is another example of post-synthetic modification that enhances mass spectrometric detection, and similar concepts could be investigated for the homoarginine side chain. mdpi.commdpi.com
Role in Advanced Peptide and Peptidomimetic Design
Principles for Engineering Peptides with Enhanced Pharmacological Profiles
Engineering peptides to improve their drug-like properties is a fundamental goal in medicinal chemistry. The process involves strategic modifications to the peptide's primary sequence or backbone to enhance its activity, stability, and selectivity while minimizing potential toxicity. nih.gov Such techniques are crucial for transforming naturally occurring peptides or novel sequences into viable therapeutic candidates. nih.gov
The incorporation of diethylamino groups on the homoarginine side chain, as seen in Fmoc-d-homoarg(et)2-oh hydrochloride salt, significantly influences the physicochemical properties of the resulting peptide. The symmetrical diethylated structure enhances the compound's solubility and reactivity, which are advantageous during solid-phase peptide synthesis (SPPS). chemimpex.com Enhanced solubility is crucial for overcoming challenges associated with handling and dissolving hydrophobic peptide sequences during synthesis and purification. iscabiochemicals.com
Modulating the bioactivity and selectivity of peptides is a key aspect of modern drug design. researchgate.net One of the most common and effective strategies is amino acid substitution, where specific residues in a peptide sequence are replaced with natural or unnatural amino acids to improve desired properties without significantly altering the secondary structure. nih.gov The introduction of unnatural amino acids, such as D-isomers or analogs like homoarginine, is a powerful tool for enhancing target affinity and specificity. nih.gov
Several strategies are employed to fine-tune peptide function:
Amino Acid Substitution : Replacing amino acids with others that have different properties (e.g., charge, hydrophobicity, size) can optimize interactions with a biological target. nih.gov Using D-amino acids or other unnatural analogs can create peptides with novel functionalities. frontiersin.org
Backbone Modification : Altering the peptide backbone can introduce conformational constraints, leading to a more stable and selective structure. nih.gov
Hydrophobicity and Amphiphilicity Modulation : Adjusting the balance of hydrophobic and hydrophilic residues can enhance membrane permeability and target interaction. nih.gov The hydrophobic moment (HM), which quantifies the amphiphilicity of a peptide's structure, is a key parameter in designing peptides with specific membrane-disrupting or cell-penetrating capabilities. nih.gov
Cyclization : Linking the N- and C-termini or creating a side-chain-to-side-chain bridge can increase conformational rigidity, improve stability, and enhance cell selectivity. nih.govresearchgate.net
These design principles allow researchers to systematically optimize peptides, turning them into more promising drug candidates with improved therapeutic profiles. nih.gov
Strategies for Conferring Proteolytic Resistance in Peptides and Proteins
A major obstacle in the development of therapeutic peptides is their rapid degradation by proteases in the body. nih.govfrontiersin.org Proteolytic enzymes, such as trypsin, cleave peptide bonds at specific amino acid residues, leading to a short in vivo half-life and reduced bioavailability. nih.gov Consequently, various chemical modification strategies have been developed to confer resistance to this enzymatic breakdown.
The incorporation of this compound into a peptide sequence is a highly effective strategy for preventing degradation by trypsin. medchemexpress.com Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of L-arginine and L-lysine residues. The resistance imparted by D-homoarginine stems from two key molecular features:
Stereospecificity : Proteases like trypsin are highly stereospecific enzymes, meaning their active sites are configured to recognize and bind only to L-amino acids, which are the naturally occurring enantiomers. mdpi.com The presence of a D-amino acid, such as D-homoarginine, creates a spatial arrangement that does not fit into the enzyme's catalytic pocket, thereby preventing recognition and cleavage. mdpi.com
Side-Chain Structure : Homoarginine possesses an additional methylene (B1212753) group in its side chain compared to arginine. This extended side chain can introduce steric hindrance, further disrupting the precise alignment required for the enzyme's catalytic machinery to function, even if the enzyme had some residual affinity for the D-enantiomer.
By substituting a trypsin-sensitive L-arginine residue with D-homoarginine, the peptide becomes a poor substrate for the enzyme, significantly increasing its stability in biological environments where trypsin is active. medchemexpress.commdpi.com
Besides D-homoarginine, several other amino acid modifications are used to enhance proteolytic stability. Comparative studies have evaluated the effectiveness of different approaches in protecting peptides from degradation by enzymes like trypsin and plasma proteases. frontiersin.orgnih.gov
Key stabilization strategies include:
D-Amino Acid Substitution : As with D-homoarginine, replacing any L-amino acid at a cleavage site with its D-enantiomer is a widely used and effective method to confer resistance to proteases. frontiersin.orgmdpi.comnih.gov
Unnatural Amino Acid Incorporation : Introducing amino acids not typically found in proteins, such as 4-aminobutanoic acid (Aib), can disrupt the peptide backbone conformation recognized by proteases, leading to enhanced stability. frontiersin.orgnih.gov
Cyclization : Creating a cyclic peptide structure reduces the flexibility of the peptide backbone and can mask protease cleavage sites, significantly improving resistance to degradation. biorxiv.org
The following table summarizes findings from studies comparing these strategies.
| Modification Strategy | Example Amino Acid/Structure | Mechanism of Resistance | Observed Effect on Stability | Reference |
|---|---|---|---|---|
| D-Amino Acid Substitution | D-Lysine, D-Arginine | Stereochemical hindrance prevents protease recognition and binding. | Significantly enhanced stability against trypsin and plasma proteases. | frontiersin.orgnih.govbiorxiv.org |
| Unnatural Amino Acid Incorporation | 4-aminobutanoic acid (Aib) | Induces conformational constraints that disrupt protease recognition sites. | N-terminal incorporation of Aib afforded remarkably enhanced plasma stability. | frontiersin.orgnih.gov |
| Cyclization | Cyclic R4F4 Peptide | Reduces backbone flexibility and accessibility of cleavage sites. | Significantly improved resistance to trypsin compared to the linear version. | biorxiv.org |
This compound is a valuable tool in the development of advanced therapeutic peptides and peptidomimetics. chemimpex.comchemimpex.com Its ability to enhance stability and modulate physicochemical properties makes it a key component in designing drugs for various applications, including oncology, neuroscience, and endocrinology. chemimpex.comchemimpex.com
This specialized building block is used to:
Create Peptide-Based Drugs : It is incorporated into peptide sequences to create novel therapeutics with improved stability and bioactivity. chemimpex.comchemimpex.com For instance, it has been used as a building block in the solid-phase peptide synthesis (SPPS) of the GnRH antagonist Ganirelix. iris-biotech.de
Synthesize Antibody-Drug Conjugates (ADCs) : The D-homoarginine moiety can be used as part of a cleavable linker in ADCs. medchemexpress.com The resistance to trypsin ensures the linker remains intact in circulation until it reaches the target cell, where specific tumor-associated proteases can cleave it to release the cytotoxic payload.
Develop Peptides for Cancer Therapy : The compound is used to design peptides that can inhibit tumor growth or modulate immune responses against cancer cells. chemimpex.com
Facilitate Bioconjugation : It can be used in processes to attach peptides to other biomolecules, such as antibodies, to create targeted drug delivery systems with enhanced specificity. chemimpex.comchemimpex.com
By providing a means to overcome the inherent limitations of natural peptides, such as poor stability, this compound plays a crucial role in advancing a new generation of peptide-based medicines. chemimpex.commedchemexpress.com
Development of Advanced Therapeutic Peptides and Peptidomimetics
Application in Gonadotropin-Releasing Hormone (GnRH) Antagonist and Superagonist Synthesis
Gonadotropin-Releasing Hormone (GnRH) is a decapeptide that regulates reproductive functions by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). rdd.edu.iqmdpi.com Synthetic GnRH analogs, both agonists and antagonists, are crucial for treating various hormone-dependent diseases, including certain cancers and endometriosis. mdpi.comnih.gov The development of potent GnRH antagonists often involves systematic substitution of the native L-amino acids with unnatural amino acids to increase receptor binding affinity and metabolic stability.
Research into third-generation GnRH antagonists has focused on modifying key positions within the decapeptide sequence. The incorporation of D-amino acids and derivatives of arginine or lysine (B10760008) at specific positions (e.g., positions 5, 6, and 8) has been shown to yield antagonists with high potency. nih.gov For instance, the synthesis of analogs like Azaline involved incorporating modified lysine residues, demonstrating that changes to basic side chains in these positions are well-tolerated and can enhance biological activity. nih.gov The use of homoarginine derivatives in these positions is explored to improve solubility and resistance to trypsin-like proteases, which typically cleave after arginine or lysine residues. medchemexpress.com The replacement of L-Arginine at position 8 is a common strategy in creating new analogs, and the introduction of D-amino acids or homologs like homoarginine is a key approach to enhance stability and efficacy. rdd.edu.iq
| GnRH Analog Strategy | Modification Example | Observed Outcome | Reference |
| Antagonist Design | Substitution at positions 5 and 6 with Lys(atz) | High in vivo potency and improved solubility | nih.gov |
| Stability Enhancement | Replacement of Gly at position 6 with a D-amino acid | Increased resistance to enzymatic degradation | mdpi.com |
| Potency Modulation | Replacement of Arg at position 8 with D-Ala | Altered biological activity compared to native GnRH | rdd.edu.iq |
| Trypsin Resistance | Incorporation of Homoarginine | Renders peptides resistant to proteolysis by trypsin | medchemexpress.com |
Exploration in Opioid-Neurotensin Hybrid Peptidomimetic Architectures
Hybrid peptides that combine pharmacophores from two different ligands represent a promising strategy for developing multifunctional drugs, potentially offering enhanced therapeutic profiles or reduced side effects. core.ac.ukvub.be One area of active research is the fusion of opioid receptor agonists with neurotensin (B549771) (NT) receptor ligands to create novel analgesics. researchgate.netnih.gov The native NT peptide has potent analgesic properties but is limited by poor metabolic stability. researchgate.net
To overcome this, researchers design proteolytically stable hybrid peptidomimetics by incorporating unnatural amino acids. acs.org The synthesis of these complex molecules often utilizes Fmoc-based solid-phase peptide synthesis. nih.gov Studies on opioid-neurotensin hybrids have shown that modifications, such as replacing arginine with β³-homoarginine (β³hArg), can significantly improve plasma stability. acs.org For example, certain hybrids incorporating β³hArg demonstrated a half-life of over 48 hours in rat plasma. vub.beacs.org The introduction of D-amino acids and other non-standard residues is a key strategy to protect against degradation and optimize receptor binding and selectivity. acs.org The design of such hybrids involves careful selection of amino acid building blocks, including protected D-amino acid derivatives, to assemble the final structure. acs.orgacs.org
Design of Peptidomimetics for Improved In Vivo Stability and Efficacy
A major hurdle for peptide-based drugs is their rapid degradation by proteases in the body. nih.gov A widely used strategy to overcome this is the incorporation of non-proteinogenic amino acids (NPAAs). nih.govamericanpharmaceuticalreview.com this compound contributes to this goal in two ways:
D-Configuration: Proteases are chiral enzymes that primarily recognize and cleave peptide bonds between L-amino acids. The inclusion of a D-amino acid disrupts the natural L-conformation of the peptide backbone, making it a poor substrate for these enzymes and thus enhancing its stability. americanpharmaceuticalreview.com
Homoarginine Side Chain: The homoarginine residue, being a homolog of arginine, can also confer resistance to specific proteases like trypsin, which targets the carboxyl side of arginine and lysine. medchemexpress.com This modification, combined with the D-configuration, provides robust protection against enzymatic cleavage.
Utilization in Antibody-Drug Conjugate (ADC) Linker Technologies
Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to tumor cells. nih.govnih.gov The linker that connects the antibody to the payload is a critical component, determining the ADC's stability in circulation and the efficiency of drug release at the target site. cam.ac.ukmdpi.com Cleavable linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside cancer cells. nih.gov
Design and Cleavage Mechanism of Linkers Incorporating the Compound
This compound is used in the construction of enzyme-cleavable dipeptide linkers. medchemexpress.com These linkers are designed to be substrates for proteases, such as cathepsin B, that are overexpressed in the lysosomes of cancer cells. creativebiomart.net After the ADC binds to a tumor cell antigen and is internalized, it is trafficked to the lysosome. nih.gov The acidic environment and high concentration of proteases within the lysosome facilitate the cleavage of the linker.
A common dipeptide linker sequence is valine-citrulline (Val-Cit), which is highly susceptible to cleavage by cathepsin B. mdpi.com The cleavage occurs at the peptide bond C-terminal to the citrulline residue. sciclix.com While Val-Cit is the most established, other dipeptide sequences are actively being explored to modulate cleavage efficiency and stability. nih.govresearchgate.net The incorporation of a D-amino acid-based dipeptide, such as one containing D-homoarginine, could be explored to fine-tune the linker's susceptibility to a broader range of lysosomal proteases or to enhance its stability against other serum proteases. The cleavage mechanism releases the payload, often through a self-immolative spacer like PABC (p-aminobenzyl carbamate), which rapidly decomposes to liberate the unmodified, active drug inside the cancer cell. sciclix.com
Impact on ADC Stability and Targeted Release Mechanisms
The ideal ADC linker must strike a delicate balance: it must be highly stable in systemic circulation to prevent premature release of the toxic payload, which could cause off-target toxicity, while allowing for rapid and efficient cleavage once it reaches the target tumor cell. nih.govcam.ac.uk
Stability: The stability of a dipeptide linker is influenced by its amino acid composition. nih.gov Using a D-amino acid like D-homoarginine can enhance the linker's stability against premature enzymatic degradation in the plasma. medchemexpress.com This ensures that the ADC remains intact until it is internalized by the target cancer cell, minimizing systemic toxicity. nih.gov
Targeted Release: The targeted release is achieved because the enzymes responsible for cleavage, like cathepsins, are significantly more active and concentrated inside the lysosomes of tumor cells compared to the bloodstream. creativebiomart.net The design of the dipeptide sequence dictates its specificity for these lysosomal proteases. While it was initially thought that cathepsin B was solely responsible for cleaving Val-Cit linkers, further studies have shown that other cathepsins can also be involved. nih.govaacrjournals.org The use of novel dipeptides, potentially including D-homoarginine derivatives, allows for the optimization of this targeted release mechanism, ensuring the cytotoxic drug is unleashed precisely where it is needed. researchgate.net
Creation of Diverse Peptide Libraries for High-Throughput Screening and Discovery
Peptide libraries are vast collections of different peptide sequences that serve as powerful tools for drug discovery, epitope mapping, and identifying ligands for biological targets. americanpharmaceuticalreview.comcreative-peptides.com High-throughput screening (HTS) of these libraries allows for the rapid testing of millions of compounds to find novel bioactive peptides. americanpharmaceuticalreview.com
The diversity of a peptide library is a key determinant of its success. While libraries composed of the 20 proteinogenic amino acids are useful, their chemical space is limited. The incorporation of non-proteinogenic amino acids (NPAAs) like this compound dramatically expands the structural and functional diversity of the library. nih.govchemimpex.com This expansion is critical for several reasons:
Novel Structures: NPAAs introduce novel side chains, charges, and conformational constraints not found in natural peptides. nih.gov
Enhanced Properties: Peptides identified from these libraries can have built-in drug-like properties, such as enhanced stability against proteolysis, due to the presence of the NPAAs. americanpharmaceuticalreview.com
Improved Hit Rates: The expanded chemical diversity increases the probability of finding a peptide that binds with high affinity and specificity to the desired target.
Methodologies for Combinatorial Peptide Library Synthesis
The primary methodology for constructing diverse peptide libraries using building blocks like this compound is Solid-Phase Peptide Synthesis (SPPS). iris-biotech.de This technique allows for the stepwise assembly of amino acids into a desired sequence on a solid support or resin. The Fmoc group is critical to this process; it serves as a temporary protecting group for the alpha-amino group of the amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. chemimpex.com
The SPPS cycle involving an Fmoc-protected amino acid can be summarized as follows:
Deprotection: The resin-bound peptide chain, with its N-terminal Fmoc group, is treated with a mild base, typically a solution of piperidine (B6355638) in an organic solvent, to remove the Fmoc group and liberate the free amine.
Activation and Coupling: The incoming amino acid, such as this compound, has its carboxylic acid group activated by a coupling reagent. This activated amino acid is then added to the resin, where it forms a new peptide bond with the free amine of the resin-bound peptide chain.
Washing: The resin is thoroughly washed to remove any unreacted reagents and byproducts before the next cycle begins.
This cycle is repeated until the desired peptide sequence is fully assembled. The use of this compound in this process allows for the site-specific incorporation of a non-canonical D-amino acid analog. chemimpex.comiris-biotech.de This is crucial for combinatorial library synthesis, where the goal is to generate a vast number of different peptide sequences by systematically varying the amino acids at specific positions. By including this unique building block in the pool of available amino acids, researchers can create libraries with enhanced structural and functional diversity. The symmetrical hydrochloride salt form of the compound often enhances its solubility and reactivity, making it well-suited for the automated and high-throughput nature of combinatorial synthesis. chemimpex.com
Table 1: Properties of this compound Relevant to Synthesis
| Property | Value/Description | Significance in Synthesis |
|---|---|---|
| Molecular Formula | C₂₆H₃₄N₄O₄·HCl | Defines the elemental composition and molecular weight. iris-biotech.de |
| Purity | ≥ 95-98% (HPLC) | High purity is essential for achieving high yields and minimizing side products in peptide synthesis. chemimpex.comiris-biotech.de |
| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Base-labile protecting group that is standard in SPPS, allowing for selective deprotection under mild conditions. chemimpex.com |
| Configuration | D-amino acid | Incorporates a non-natural stereochemistry, which can increase resistance to enzymatic degradation. medchemexpress.com |
Identification of Novel Bioactive Compounds through Library Screening
Combinatorial peptide libraries synthesized using this compound are powerful tools for discovering new bioactive compounds. chemimpex.com Once a library containing tens of thousands to millions of unique peptides is generated, it undergoes high-throughput screening against a specific biological target, such as a receptor, enzyme, or protein-protein interaction.
The inclusion of the d-homoarg(et)2-oh moiety provides several advantages that increase the probability of identifying promising "hits" from a screen:
Proteolytic Resistance: Peptides containing D-amino acids are often resistant to degradation by proteases, which typically recognize only L-amino acids. medchemexpress.com This enhanced stability is a highly desirable trait for therapeutic peptide candidates.
Modified Pharmacological Profile: The extended and diethylated guanidinium (B1211019) group of homoarginine alters the basicity and hydrogen-bonding capacity of the side chain compared to natural arginine. This can lead to unique binding interactions with the biological target, potentially resulting in higher affinity or selectivity. chemimpex.com
Structural Diversity: The introduction of this non-canonical residue expands the chemical space of the library far beyond what is possible with the 20 proteinogenic amino acids, increasing the chances of finding a novel molecular scaffold with the desired activity.
Researchers utilize these libraries to screen for compounds with potential applications in drug development. chemimpex.comchemimpex.com For example, building blocks of this type have been used in the synthesis of potent Gonadotropin-Releasing Hormone (GnRH) antagonists like Ganirelix, which demonstrates the successful application of such modified amino acids in creating effective peptide-based therapeutics. iris-biotech.deiris-biotech.de The process involves synthesizing a library where this residue is incorporated at one or more positions and then testing the library members for their ability to block the GnRH receptor. Through iterative screening and optimization, lead compounds are identified and further developed.
Table 2: Conceptual Example of a Combinatorial Library Sub-set for Screening This table illustrates how varying amino acids at specific positions, including the incorporation of D-homoarginine(Et)2 (represented as d-hR(et)₂), can generate a diverse set of peptides for screening.
| Position 1 | Position 2 | Position 3 | Position 4 | Potential for Bioactivity |
| Alanine | Glycine | d-hR(et)₂ | Leucine | High (Novel binding, protease resistance) |
| Phenylalanine | d-hR(et)₂ | Valine | Isoleucine | High (Novel binding, protease resistance) |
| Leucine | Proline | Tyrosine | d-hR(et)₂ | High (Novel binding, protease resistance) |
| Glycine | Alanine | Leucine | Valine | Low (Standard peptide, likely protease sensitive) |
Biochemical and Biological Research Applications of Homoarginine Derivatives
Investigation of Protein-Peptide Interaction Dynamics and Molecular Recognition
The use of peptides containing homoarginine derivatives, synthesized using precursors like Fmoc-d-homoarg(et)2-oh hydrochloride salt, is a valuable strategy for studying the dynamics of protein-peptide interactions. By substituting the natural amino acid arginine with its analog, homoarginine, scientists can assess the impact of side-chain length and flexibility on binding affinity, specificity, and molecular recognition at protein interfaces. This approach provides detailed insights into the structural and chemical requirements for precise biological interactions.
Cation-π interactions are significant noncovalent forces that contribute to protein structure and molecular recognition. nih.govnih.gov These interactions occur between a positively charged group (cation) and the electron-rich face of an aromatic ring (π system). The guanidinium (B1211019) group of arginine is frequently involved in such interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine, playing a critical role in the stability of protein-protein and protein-ligand complexes. nih.govresearchgate.net
Studies have shown that the arginine side chain is more likely than lysine (B10760008) to engage in cation-π interactions within protein structures. nih.gov In analyses of protein-ligand complexes, interactions involving arginine show strong agreement between computational models and empirically observed structures. nih.govrsc.org The interaction energy is a balanced mix of electrostatic and dispersion forces. rsc.org Given that homoarginine possesses the same guanidinium group as arginine, it is also a potent participant in cation-π interactions. By incorporating homoarginine into peptides, researchers can investigate how the extended side chain modulates the geometry and energy of these interactions, thereby refining the understanding of their contribution to protein stability and function. Over a quarter of all tryptophan residues in known protein structures are estimated to participate in an energetically significant cation-π interaction. nih.gov
Role in Neuropeptide Research and Signaling Pathway Elucidation
Homoarginine analogs are utilized in neuropeptide research to understand their function and signaling pathways. Neuropeptides are signaling molecules that mediate a wide range of physiological processes, and their activity is often terminated by enzymatic degradation. The structural modification of these peptides provides a powerful tool for studying their mechanism of action.
A key application of homoarginine-containing peptides is in the study of neuropeptide stability and function. Research on opioid peptides, such as neo-endorphins and dynorphins, has demonstrated that replacing the standard arginine residue with homoarginine can confer resistance to degradation by trypsin-like enzymes. nih.gov This enzymatic resistance prolongs the biological activity of the neuropeptide, allowing for a more sustained signal. By using these stabilized analogs, researchers can more effectively study the downstream effects of neuropeptide receptor activation and the corresponding signaling pathways without the complication of rapid peptide breakdown. nih.gov This approach has been valuable in designing biologically active peptides and understanding structure-activity relationships. nih.gov
Characterization of Amino Acid Transporter Interactions with Homoarginine Derivatives
The transport of cationic amino acids, including homoarginine, across cellular membranes is a critical process mediated by specific transport proteins. nih.gov Understanding how these transporters recognize and interact with homoarginine and its derivatives is essential for comprehending its physiological distribution and cellular uptake. nih.gov Numerous transporters capable of carrying L-arginine and its derivatives have been identified. mdpi.com
The human heteromeric amino acid transporter b0,+AT-rBAT is a key protein complex responsible for the transport of cationic amino acids and cystine, particularly in the kidney and small intestine. nih.govrcsb.orgresearchgate.net This transporter, formed by the association of two subunits, rBAT (the heavy chain, SLC3A1) and b0,+AT (the light chain, SLC7A9), functions as an obligatory exchanger. rcsb.orgresearchgate.net It facilitates the influx of cationic amino acids like L-arginine and L-homoarginine in exchange for the efflux of neutral amino acids. nih.govresearchgate.net Cryo-electron microscopy studies have revealed the structure of the human b0,+AT-rBAT complex, showing it exists as a dimer of heterodimers and providing insight into its substrate-binding pocket. rcsb.orgresearchgate.net
Detailed kinetic studies have been performed to characterize the transport of homoarginine by the b0,+AT-rBAT system and other related transporters. In Madin-Darby canine kidney (MDCK) cells engineered to express the human b0,+AT-rBAT transporter, significant uptake of both L-arginine and L-homoarginine was observed. nih.gov The transporter showed a higher affinity for L-homoarginine compared to L-arginine, as indicated by their respective apparent Michaelis-Menten constant (Km) values. nih.gov
Table 1: Transport Kinetics of L-Homoarginine and L-Arginine by b⁰,⁺AT-rBAT
| Substrate | Apparent K_m (μM) |
|---|---|
| L-Homoarginine | 197.0 |
| L-Arginine | 512.6 |
Data sourced from studies on MDCK cells expressing human b⁰,⁺AT-rBAT. nih.gov
Furthermore, inhibition studies demonstrated that the transport of L-homoarginine via b0,+AT-rBAT is competitively inhibited by L-arginine. This finding is consistent with both molecules competing for the same binding site on the transporter. nih.gov
Table 2: Inhibition of L-Homoarginine Uptake by L-Arginine via b⁰,⁺AT-rBAT
| Inhibitor | Substrate | IC₅₀ (μM) |
|---|---|---|
| L-Arginine | L-Homoarginine | 115.8 |
Data sourced from studies on MDCK cells expressing human b⁰,⁺AT-rBAT. nih.gov
Beyond the b0,+AT-rBAT system, L-homoarginine has also been identified as a substrate for other cationic amino acid transporters (CATs), namely CAT1, CAT2A, and CAT2B. nih.gov Studies using human embryonic kidney (HEK293) cells overexpressing these transporters showed significant L-homoarginine uptake. nih.gov The uptake via CAT1 could be inhibited by L-arginine within its physiological concentration range, highlighting CAT1 as a key site for potential interactions. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for L-arginine inhibiting CAT1-mediated L-homoarginine uptake was found to be 259 µM. researchgate.net This differential handling and affinity across various transporters likely play a crucial role in the distinct renal and cellular processing of L-arginine and L-homoarginine. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| L-arginine | Arg |
| L-homoarginine | Har |
| Asymmetric dimethylarginine | ADMA |
| Tryptophan | Trp |
| Tyrosine | Tyr |
| Phenylalanine | Phe |
| Lysine | Lys |
| N,N'-[Z(2Br)]2-S-methylisourea | - |
| N,N'-[Z(2Cl)]2-S-methylisourea | - |
| Boc-Har{omega,omega'-[Z(2Br)]2}-OH | - |
| Boc-Har{omega,omega'-[Z(2Cl)]2}-OH | - |
| Boc-Lys(Fmoc)-OH | - |
| Boc-Lys-OH | - |
| Cystine | - |
| Ornithine | - |
| Leucine | - |
| Alanine | - |
| Glutamine | - |
| Choline | - |
| Histidine | - |
| N-ethylmaleimide | NEM |
| N-methylmaleimide | NMM |
| 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid | BCH |
| Harmaline | - |
| Verapamil | - |
| Fenofibrate | - |
Substrate Recognition and Transport Kinetics by the b0,+AT-rBAT Heterodimer
Implications for Renal Clearance and Amino Acid Homeostasis
The homeostasis of L-homoarginine is intricately linked to kidney function. A notable inverse correlation exists between plasma homoarginine concentrations and the estimated glomerular filtration rate (eGFR), indicating that as renal function declines, so do the levels of circulating homoarginine. This relationship is influenced by the net effect of tubular reabsorption and secretion, as well as synthesis and metabolism within the tubular cells. The kidney is a primary site for homoarginine synthesis from lysine, a reaction catalyzed by the enzyme arginine:glycine amidinotransferase (AGAT).
Pharmacological administration of homoarginine has been shown to impact the homeostasis of other amino acids, particularly its precursor, lysine. Studies in rat models have demonstrated that exogenous homoarginine can lead to alterations in the tissue content of several free and protein-bound amino acids. These findings suggest a dynamic interplay between homoarginine metabolism and the broader amino acid pool, with the kidneys and heart identified as key organs in the metabolic processing of pharmacological doses of homoarginine. The administration of L-homoarginine has been observed to result in dose-dependent increases in its plasma concentration, with an elimination half-life estimated to be between 20 and 40 minutes in rats.
| Parameter | Observation | Implication |
| Renal Handling | Lower renal clearance compared to ADMA and SDMA; significant tubular reabsorption. | Retention of homoarginine in the body. |
| Kidney Function | Plasma levels are inversely correlated with eGFR. | Declining kidney function leads to lower circulating homoarginine. |
| Amino Acid Balance | Exogenous administration affects the tissue content of other amino acids, notably lysine. | Homoarginine metabolism is integrated with the overall amino acid homeostasis. |
| Pharmacokinetics | Elimination half-life of 20-40 minutes in rats. | Relatively rapid clearance from the plasma following administration. |
NaCT/Nact Transporter Activity and Inhibition Profiling for Homoarginine
Recent research has identified a previously unknown link between the sodium-coupled citrate transporter (NaCT), also known as SLC13A5, and L-arginine and its derivatives, including L-homoarginine. nih.govnih.govresearchgate.net Studies utilizing human embryonic kidney (HEK293) cells overexpressing human NaCT and its mouse ortholog, Nact, have characterized L-homoarginine as a substrate for this transporter. nih.govnih.govresearchgate.net
The transport of L-homoarginine via NaCT/Nact is subject to inhibition by other arginine metabolites and specific transport inhibitors. Symmetric dimethylarginine (SDMA), another derivative of arginine, has been shown to dose-dependently inhibit the uptake of L-homoarginine mediated by both human and mouse transporters. nih.govnih.gov Furthermore, the specific NaCT transport inhibitor BI01383298 effectively blocks the transport of L-homoarginine by both human NaCT and mouse Nact. Interestingly, the prototypic substrate of NaCT, citrate, inhibits the transport of L-homoarginine in human NaCT but not in the mouse Nact, highlighting potential species-specific differences in transporter kinetics and inhibition profiles. nih.govnih.gov
| Transporter | Substrate | Inhibitor(s) |
| Human NaCT (SLC13A5) | L-Homoarginine, L-Arginine, ADMA, Citrate, Succinate | SDMA, BI01383298, Citrate |
| Mouse Nact | L-Homoarginine, L-Arginine, ADMA, Citrate, Succinate | SDMA, BI01383298 |
The importance of NaCT in brain development and function is underscored by the severe neurological consequences of its deficiency. Mutations in the SLC13A5 gene in humans lead to a rare autosomal recessive disorder characterized by early-onset epileptic encephalopathy, developmental delay, and movement disorders. This condition, known as SLC13A5-Epilepsy, is attributed to decreased citrate uptake in the brain, which disrupts neuronal energy metabolism and development. mdpi.com
L-homoarginine is increasingly recognized as a significant molecule in cardiovascular health, with low circulating levels being associated with adverse cardiovascular events and mortality. nih.gov Its structural similarity to L-arginine allows it to interact with several key pathways involving arginine metabolism that are crucial for cardiovascular function.
One of the most important interactions is with the nitric oxide (NO) pathway. L-homoarginine can act as a weak substrate for nitric oxide synthase (NOS), the enzyme that produces the vasodilator NO from L-arginine. Additionally, L-homoarginine can inhibit arginase, an enzyme that competes with NOS for their common substrate, L-arginine. By inhibiting arginase, L-homoarginine may increase the bioavailability of L-arginine for NO production, thereby promoting endothelial function and vasodilation.
The metabolism of L-homoarginine is also linked to other cardiovascularly relevant arginine metabolites like ADMA and SDMA. While low L-homoarginine is considered protective, elevated levels of ADMA (an endogenous NOS inhibitor) and SDMA are associated with increased cardiovascular risk. The transport of L-homoarginine, ADMA, and L-arginine by the NaCT/Nact transporter suggests a potential regulatory mechanism for the intracellular balance of these competing molecules, which could have significant implications for cardiovascular homeostasis.
| Metabolite | Role in Cardiovascular System | Interaction with L-Homoarginine |
| L-Arginine | Precursor for nitric oxide (NO) synthesis. | L-homoarginine is a structural analog and can influence its availability for NOS. |
| ADMA | Endogenous inhibitor of nitric oxide synthase (NOS). | Competes for metabolic and transport pathways. |
| SDMA | Associated with endothelial dysfunction and atherosclerosis. | Inhibits the NaCT/Nact-mediated transport of L-homoarginine. |
| Nitric Oxide (NO) | Key signaling molecule in vasodilation and vascular homeostasis. | L-homoarginine can serve as a weak substrate for NOS and may increase NO production by inhibiting arginase. |
Bioconjugation Strategies for the Functionalization of Targeted Biomolecules
Bioconjugation is the process of chemically linking two or more molecules to form a single hybrid, where at least one of the components is a biomolecule. This strategy is widely used to functionalize targeted biomolecules such as antibodies and enzymes with peptides to enhance their properties or impart new functionalities. The use of Fmoc-protected homoarginine derivatives in peptide synthesis provides a building block that can be incorporated into peptides designed for subsequent bioconjugation.
A variety of chemical and enzymatic methods have been developed for the site-specific and efficient conjugation of peptides to larger biomolecules.
Chemical Ligation Strategies:
Amine-reactive crosslinkers: N-hydroxysuccinimide (NHS) esters are commonly used to react with primary amines, such as the side chain of lysine residues and the N-terminus of the protein, to form stable amide bonds. mdpi.com
Thiol-reactive crosslinkers: Maleimide chemistry is a highly specific and robust method for conjugating peptides to proteins. researchgate.net This approach targets the thiol group of cysteine residues. A cysteine can be introduced at a specific site in the peptide or protein to direct the conjugation. researchgate.net
Carbodiimide (B86325) chemistry: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to couple the C-terminus of a peptide to primary amines on a protein. bevital.no
Glutaraldehyde: This reagent links peptides to carrier proteins through their N-terminal amine, with some potential for side reactions with other amine-containing residues like lysine. bevital.no
Metal-mediated conjugation: Palladium-based reagents have been developed for the chemoselective crosslinking of cysteine and lysine residues in peptides and proteins. nih.gov
Enzymatic Ligation Strategies:
Sortase-mediated ligation: Enzymes like sortase A can catalyze the formation of a peptide bond between a specific peptide sequence containing a recognition motif and a protein substrate, allowing for highly site-specific conjugation. researchgate.netmdpi.com
Transglutaminase: Microbial transglutaminase is another enzyme that can be used to create a covalent bond between the side chain of a glutamine residue and a primary amine, such as the side chain of a lysine residue.
| Conjugation Method | Reactive Groups Targeted | Linkage Formed | Key Features |
| NHS Ester Coupling | Primary amines (Lys, N-terminus) | Amide bond | Common and reliable method. mdpi.com |
| Maleimide Chemistry | Thiols (Cys) | Thioether bond | Highly specific and stable linkage. researchgate.netresearchgate.net |
| Carbodiimide (EDC) | Carboxyls (Asp, Glu, C-terminus) and amines | Amide bond | C-terminal peptide conjugation. bevital.no |
| Sortase Ligation | Specific peptide recognition motifs | Peptide bond | Site-specific and controlled conjugation. researchgate.netmdpi.com |
Enzymatic Processing and Metabolic Pathways of Homoarginine Analogs in Biological Systems
The metabolism of homoarginine and its analogs is a complex process involving several enzymes that also participate in the metabolism of arginine and other amino acids. The primary enzyme responsible for the endogenous synthesis of L-homoarginine is L-arginine:glycine amidinotransferase (AGAT) . bevital.no This enzyme, which is highly expressed in the kidney, catalyzes the transfer of an amidino group from L-arginine to the epsilon-amino group of L-lysine, producing L-homoarginine and ornithine. bevital.no The promiscuous activity of AGAT, which typically uses glycine as a substrate to initiate creatine synthesis, is the key source of endogenous homoarginine. bevital.no
Once synthesized or introduced into the system, homoarginine can be catabolized through several enzymatic pathways:
Arginase: L-homoarginine can be hydrolyzed by arginase to produce L-lysine and urea. While it is a substrate for arginase, it is also known to be an inhibitor of this enzyme, which can increase the bioavailability of L-arginine for other metabolic pathways, such as nitric oxide synthesis.
Nitric Oxide Synthase (NOS): As a structural analog of L-arginine, L-homoarginine can serve as a weak substrate for NOS, leading to the production of nitric oxide and L-homocitrulline.
Alanine:glyoxylate aminotransferase 2 (AGXT2): A more recently discovered pathway for homoarginine catabolism involves its transamination by AGXT2 to form 6-guanidino-2-oxocaproic acid (GOCA). nih.gov Studies in mice have shown that AGXT2 is crucial for maintaining systemic homoarginine levels. nih.gov
The metabolic fate of synthetic homoarginine analogs, such as those with modifications to the side chain, will depend on their ability to be recognized and processed by these and other enzymes. For instance, short-chain arginine analogs have been studied to predict their interaction with enzymes of arginine metabolism. Computational docking studies suggest that some shorter analogs may not interact with arginase or iNOS but could potentially bind to and block the action of eNOS and AGAT. The enzymatic processing of N-substituted homoarginine derivatives, like the title compound this compound, would first require the removal of the protecting groups to liberate the homoarginine analog before it could enter these metabolic pathways. The stability of the diethyl groups on the guanidino function towards enzymatic degradation in a biological system is a key factor in the pharmacokinetic profile of peptides containing this analog.
Characterization of Enzymes Involved in Homoarginine Metabolism and Conversion
Homoarginine derivatives are pivotal tools in biochemical research for the characterization of enzymes integral to homoarginine's metabolic pathways. As a close structural analog of L-arginine, L-homoarginine and its related compounds can act as substrates, inhibitors, or modulators of various enzymes, allowing researchers to elucidate enzymatic mechanisms, substrate specificity, and kinetic properties. This has provided significant insights into the roles of these enzymes in both physiological and pathological contexts. nih.gov
The primary enzymes involved in the synthesis and catabolism of homoarginine include arginine:glycine amidinotransferase (AGAT), ornithine transcarbamoylase (OTC), nitric oxide synthases (NOS), and arginases (ARG). wikipedia.orgnih.govnih.gov The use of homoarginine and its derivatives has been instrumental in characterizing the function of these key enzymes.
Arginine:glycine Amidinotransferase (AGAT) AGAT is a key enzyme in the biosynthesis of creatine and has been identified as a primary catalyst for homoarginine synthesis from L-arginine and L-lysine. nih.govnih.gov Studies in mice have demonstrated that a deficiency in AGAT leads to a significant reduction in systemic homoarginine levels, confirming the enzyme's crucial role in its production. researchgate.net By using labeled precursors, researchers can trace the conversion process and characterize the enzymatic activity of AGAT with respect to both its primary function in creatine synthesis and its role in producing homoarginine. nih.gov
Nitric Oxide Synthases (NOS) L-homoarginine serves as a substrate for nitric oxide synthases, which are critical enzymes in the cardiovascular and nervous systems. nih.govacs.org Characterization studies have shown that NOS isoforms can oxidize L-homoarginine to produce nitric oxide (NO) and homo-citrulline. However, it is considered a less efficient substrate than L-arginine. acs.orgtaylorandfrancis.com Detailed kinetic comparisons have revealed that the extension of the amino acid side chain by one methylene (B1212753) group in homoarginine, compared to arginine, leads to a markedly decreased catalytic efficiency (kcat/Km) and alters the enzyme's normal function. acs.org Specifically, the oxidation of homoarginine by neuronal NOS (nNOS or NOS I) and macrophage NOS (iNOS or NOS II) results in an increased consumption of the cofactor NADPH for every mole of NO produced, indicating a disturbance in the enzyme's catalytic cycle. acs.org These findings are crucial for understanding the potential physiological effects of homoarginine on NO-dependent signaling pathways.
Arginases (ARG) Homoarginine and its derivatives have been extensively used to characterize the inhibitory profile of arginases, enzymes that compete with NOS for the common substrate L-arginine. wikipedia.orgnih.gov There are two main isoforms, arginase 1 (ARG1), which is highly expressed in the liver, and arginase 2 (ARG2), a key enzyme in the kidneys. researchgate.netnih.gov L-homoarginine acts as a competitive inhibitor of both isoforms. nih.govresearchgate.net Kinetic studies have been performed to quantify its inhibitory potency, providing specific IC50 and Ki values. These studies help to clarify the potential of homoarginine to modulate L-arginine availability for NO synthesis by reducing its degradation by arginases. nih.gov While L-homoarginine is an inhibitor, research indicates that at typical physiological concentrations (1-10 µM), both arginase isoforms retain over 90% of their activity, suggesting that its role as a significant arginase inhibitor in vivo may be limited under normal conditions. nih.govresearchgate.net
The table below summarizes the kinetic data for the inhibition of human arginase isoforms by L-homoarginine.
| Enzyme Isoform | Inhibitor | Inhibition Type | IC50 (mM) | Ki (mM) |
| Arginase 1 (ARG1) | L-Homoarginine | Competitive | 8.14 ± 0.52 | 6.1 ± 0.50 |
| Arginase 2 (ARG2) | L-Homoarginine | Competitive | 2.52 ± 0.01 | 1.73 ± 0.10 |
This data is based on in vitro studies measuring the conversion of L-arginine to L-ornithine. nih.govresearchgate.net
By using homoarginine derivatives in such enzymatic assays, researchers can effectively probe the active sites of these enzymes and understand the structural requirements for substrate binding and inhibition. This knowledge is fundamental to comprehending the complex interplay between different pathways of arginine metabolism and its implications for health and disease. nih.govresearchgate.net
Advanced Analytical Methodologies for Characterizing Peptides Incorporating Fmoc D Homoarginine Diethyl 2 Oh Hydrochloride Salt
Chromatographic Techniques for Peptide Purification and Purity Assessment
Chromatographic methods are fundamental to the analysis of synthetic peptides, serving to separate the target peptide from a complex mixture of impurities that can arise during synthesis. These impurities may include deletion sequences, incompletely deprotected peptides, or by-products from side reactions. peptide.comnih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for both the purification and final purity assessment of synthetic peptides. nih.govnih.gov The separation mechanism is based on the hydrophobic interaction between the peptide and the stationary phase, which typically consists of silica (B1680970) particles chemically bonded with alkyl chains (e.g., C8 or C18).
Peptides are loaded onto the column in a polar mobile phase (A), usually water containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA). The TFA serves to sharpen peaks by forming ion pairs with basic residues and protonating silanol (B1196071) groups on the stationary phase. nih.gov Elution is achieved by applying a gradient of increasing concentration of a less polar mobile phase (B), which is commonly acetonitrile (B52724) containing 0.1% TFA. acs.org Peptides elute in order of increasing hydrophobicity. The incorporation of the bulky, hydrophobic Fmoc and diethyl groups in Fmoc-D-homoarginine(diethyl)2-OH means that peptides containing this residue will be significantly retained on the column.
Purity is determined by integrating the peak area of the target peptide and expressing it as a percentage of the total integrated area of all peaks detected, typically at a wavelength of 210-220 nm where the peptide backbone absorbs UV light. nih.gov For a peptide to be used in demanding applications, a purity of >95% is often required.
Table 1: Representative RP-HPLC Purity Assessment of a Synthetic Peptide
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Retention Time | 18.5 min |
| Purity | 98.2% |
This table is illustrative and represents typical data for a purified synthetic peptide.
Mass Spectrometry for Molecular Mass and Sequence Verification
Mass spectrometry (MS) is an indispensable tool for the characterization of modified peptides, providing precise molecular weight information and enabling sequence confirmation through fragmentation analysis. Electrospray ionization (ESI) is a "soft" ionization technique commonly used for peptides, as it minimizes in-source fragmentation and allows for the analysis of large biomolecules that can carry multiple charges. nih.gov
The initial MS analysis confirms the successful synthesis of the target peptide by matching the experimentally observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the peptide containing the Fmoc-D-homoarginine(diethyl)2-OH residue.
Tandem Mass Spectrometry for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence. In an MS/MS experiment, the precursor ion corresponding to the protonated peptide of interest is isolated and then subjected to collision-induced dissociation (CID). This process fragments the peptide, primarily at the amide bonds along the backbone, generating a series of b- and y-type fragment ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read.
The fragmentation of peptides containing modified residues like D-homoarginine(diethyl)2-OH can yield characteristic ions that confirm the presence and location of the modification. The diethylated guanidinium (B1211019) group can influence fragmentation pathways. For instance, studies on peptides with asymmetrically dimethylated arginine have shown a characteristic neutral loss of dimethylamine (B145610) (45 Da). nih.gov A similar characteristic loss of diethylamine (B46881) could be expected for peptides containing the diethyl-homoarginine residue. Furthermore, fragmentation of Fmoc-protected dipeptides has been shown to yield significant b-ions and a characteristic loss corresponding to the Fmoc group. nih.gov
Table 2: Hypothetical MS/MS Fragmentation Data for a Peptide (e.g., Gly-X-Ala, where X = D-homoarg(et)2)
| Fragment Ion | Calculated m/z |
|---|---|
| b1 | 58.03 |
| b2 | 344.24 |
| y1 | 90.05 |
| y2 | 376.26 |
| [M+H]+ | 447.28 |
This table is for illustrative purposes, showing expected primary fragment ions for a simple peptide containing a modified residue. The mass of the D-homoarg(et)2 residue is used for calculation.
Spectroscopic Approaches for Conformational and Structural Elucidation
While chromatography and mass spectrometry confirm purity and sequence, spectroscopic techniques provide insight into the three-dimensional structure and conformational preferences of the peptide, which are critical for its biological function.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed 3D structure of peptides in solution. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign proton resonances and measure through-bond and through-space correlations between atoms. For peptides containing Fmoc-D-homoarginine(diethyl)2-OH, NMR can reveal how this non-standard residue influences the local and global peptide conformation. The D-amino acid configuration can induce specific turn structures, and the bulky diethylated side chain may have distinct interactions with other parts of the peptide, which can be identified through Nuclear Overhauser Effects (NOEs). acs.orgnih.gov
Circular Dichroism (CD) spectroscopy is used to investigate the secondary structure of peptides. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides a signature of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils. The incorporation of a D-amino acid or a modified residue like D-homoarginine(diethyl)2-OH can significantly alter the peptide's secondary structure compared to its all-L-amino acid counterpart. CD is particularly useful for assessing how changes in the environment (e.g., solvent, pH) or binding to a target molecule affect the peptide's conformation.
Future Perspectives and Emerging Research Trajectories
Innovations in Next-Generation Peptide-Based Therapeutics Utilizing Modified Amino Acids
The pharmaceutical industry has shown a growing interest in peptide-based drugs due to their high specificity, potency, and lower toxicity compared to small molecules. researchgate.netmdpi.com However, challenges such as rapid degradation by enzymes and poor in-vivo stability have historically limited their use. researchgate.netrsc.org The incorporation of non-proteinogenic amino acids (NPAAs), such as derivatives of homoarginine, is a cornerstone of next-generation peptide design aimed at overcoming these limitations. nih.govresearchgate.net
A significant hurdle for peptide therapeutics is their poor oral bioavailability, largely due to enzymatic degradation in the digestive system and low permeability across the gastrointestinal barrier. researchgate.netmdpi.com Peptide designs that incorporate building blocks like Fmoc-d-homoarg(et)2-oh hydrochloride salt directly address these issues. The enhanced proteolytic stability imparted by the D-amino acid structure is a critical first line of defense against degradation. nih.gov
Moreover, the chemical modifications to the side chain—extending it by one methylene (B1212753) group compared to arginine and adding two ethyl groups—alter the molecule's physicochemical properties. chemimpex.comaloki.hu These changes to hydrophobicity, charge distribution, and size can be strategically employed to improve membrane permeability. mdpi.comresearchgate.net Designing peptides with these modified residues could facilitate more efficient transport across biological membranes, a key step toward developing orally administered peptide drugs. nih.govresearchgate.net The development of such peptides represents a pivotal shift from injectable-only formulations to more patient-friendly administration routes.
Advanced Biomolecule Engineering and Functional Material Development
The precise control offered by SPPS, combined with a diverse palette of modified amino acids, allows for the engineering of peptides beyond therapeutic roles into the realm of functional biomaterials. rsc.orgnih.gov Peptides can be designed to self-assemble into highly organized nanostructures like nanotubes, hydrogels, and fibrils. nih.govresearchgate.net
The incorporation of this compound can introduce unique properties to these materials. The modified homoarginine side chain, with its specific charge and steric bulk, can direct self-assembly processes and define the ultimate structure and function of the resulting material. This opens up possibilities for creating novel scaffolds for tissue engineering, controlled-release drug delivery systems, or advanced coatings with specific biocompatible properties.
Peptides are increasingly recognized as superior biorecognition elements for use in biosensors and diagnostic platforms. mdpi.comnih.gov Their advantages over traditional antibodies include lower cost, higher stability, and the ease of chemical synthesis and modification. mdpi.comresearchgate.net
A peptide containing a unique residue like diethylated D-homoarginine could be engineered as a highly selective probe for a diagnostic target. For example, it could be designed as a substrate for a specific protease implicated in a disease, where cleavage of the peptide produces a measurable signal. mdpi.com The unique structure of the modified amino acid can ensure that only the target enzyme can recognize and process it, leading to highly specific and sensitive detection. Such peptide-based biosensors are being developed for applications in clinical diagnostics, food safety, and environmental monitoring. researchgate.netnih.gov
Deepening the Elucidation of Specific Biochemical Pathways and Physiological Roles of Homoarginine
While the focus of synthesis is on the modified D-isomer, the core structure, homoarginine, has known physiological importance, primarily in its natural L-form. chemimpex.com L-homoarginine is synthesized from lysine (B10760008) and arginine and is recognized as an important molecule in cardiovascular health. nih.govresearchgate.net It acts as a substrate for nitric oxide synthase (NOS), the enzyme that produces nitric oxide (NO), a critical signaling molecule in vasodilation. aloki.huahajournals.org Additionally, L-homoarginine can inhibit the enzyme arginase, which competes with NOS for their common substrate, L-arginine, thereby potentially increasing NO availability. aloki.huahajournals.org Low plasma levels of L-homoarginine have been identified as an independent risk marker for cardiovascular disease and mortality. ahajournals.orgnih.gov
Future research using peptides constructed with D-homoarginine and its derivatives will help probe these pathways. Such peptides could act as metabolic inhibitors or modulators with high stability, allowing researchers to study the long-term effects of pathway modulation in cellular or animal models.
The body's handling of arginine and its derivatives is complex, involving multiple families of amino acid transporters that exhibit different affinities for each molecule. nih.govmdpi.com Research shows that transporters like b⁰,⁺AT-rBAT and the cationic amino acid transporters (CATs) handle L-arginine, L-homoarginine, and other metabolites like asymmetric dimethylarginine (ADMA) differently. nih.govnih.gov For instance, the transporter b⁰,⁺AT-rBAT shows a greater affinity for L-homoarginine than for L-arginine, which in turn is much higher than its affinity for ADMA. nih.gov This differential transport is fundamental to the distinct biological roles and compartmentalization of these compounds. nih.govresearchgate.net
Peptides built with this compound introduce a novel variable into this system. Investigating how these peptides, or the modified amino acid once released by metabolism, interact with these specific transporters is a critical research trajectory. Understanding this differential transport and metabolism is essential for predicting the bioavailability, tissue distribution, and ultimate physiological effect of any new peptide therapeutic designed with this compound.
Data Tables
Table 1: Comparison of Transporter Affinity for Arginine and its Derivatives. This table summarizes the kinetic parameters (Km or IC50) for the transport of L-arginine and related compounds by different human amino acid transporters, illustrating the basis for their differential handling in the body.
| Transporter | Compound | Apparent Km (μM) | IC50 (μM) | Source(s) |
| b⁰,⁺AT-rBAT | L-Arginine | 512.6 | 115.8 (inhibiting L-homoarginine) | nih.gov |
| L-Homoarginine | 197.0 | - | nih.gov | |
| CAT1 | L-Arginine | ~100 - 519 | - | nih.gov |
| L-Homoarginine | 175 | 1320 (inhibiting L-arginine) | nih.gov | |
| ADMA | 183 | 758 (inhibiting L-arginine) | nih.gov | |
| CAT2A | L-Arginine | ~3000 | - | nih.gov |
| L-Homoarginine | Not Saturated | - | nih.gov | |
| ADMA | ~4000 | - | nih.gov |
常见问题
Q. What is the role of Fmoc-D-HomoArg(Et)₂-OH·HCl in solid-phase peptide synthesis (SPPS)?
This compound is used as a protected amino acid derivative in SPPS to incorporate homoarginine derivatives into peptide chains. The Fmoc group protects the α-amine during sequential coupling, while the ethyl (Et) groups on the homoarginine side chain prevent undesired side reactions. After coupling, the Fmoc group is removed using piperidine or DBU, enabling subsequent amino acid additions .
Q. How should Fmoc-D-HomoArg(Et)₂-OH·HCl be stored to maintain stability?
Store the compound at -20°C in a desiccator to prevent moisture absorption and hydrolysis. Prolonged exposure to ambient conditions may degrade the Fmoc group or ethyl-protected side chains, reducing coupling efficiency .
Q. What safety precautions are required when handling this compound?
Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as the hydrochloride salt may cause irritation. Work in a fume hood to minimize inhalation risks. Post-experiment waste should be segregated and disposed of via certified hazardous waste services .
Advanced Research Questions
Q. How can low coupling efficiency of Fmoc-D-HomoArg(Et)₂-OH·HCl be addressed during SPPS?
Low efficiency may arise from steric hindrance due to the bulky ethyl-protected side chain. Optimize reaction conditions by:
- Increasing coupling time (e.g., 2–4 hours).
- Using a stronger activator (e.g., HATU instead of HBTU).
- Raising the reaction temperature to 40–50°C (if resin stability permits). Validate improvements via Kaiser or chloranil tests .
Q. What analytical techniques are suitable for verifying the structural integrity of this compound?
- HPLC-MS : Confirm molecular weight and purity (e.g., reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient).
- ¹H NMR : Analyze Fmoc aromatic protons (δ 7.2–7.8 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.9–4.1 ppm for CH₂). Split signals for hydroxyl groups (e.g., δ 9.5–11 ppm) may indicate intramolecular hydrogen bonding, requiring careful interpretation .
Q. How to resolve contradictions in mass spectrometry (MS) data for peptides containing this residue?
Discrepancies between observed and theoretical masses may arise from:
- Incomplete deprotection : Residual ethyl groups increase mass by 28 Da per group. Verify deprotection steps (e.g., TFA treatment duration).
- Side reactions : Check for oxidation (e.g., +16 Da) or adduct formation (e.g., sodium or potassium). Use high-resolution MS (HRMS) and MS/MS fragmentation to pinpoint modifications .
Q. What experimental design considerations are critical for synthesizing homoarginine-rich peptides?
- Resin selection : Use Rink amide or Wang resin for C-terminal amidation or acid stability.
- Deprotection cycles : Monitor Fmoc removal efficiency via UV absorbance at 301 nm.
- Side-chain stability : Ensure ethyl groups remain intact during repetitive piperidine treatments by limiting exposure to <5 minutes per cycle .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
